molecular formula C24H27N3O4 B2774113 2-(3-{[(2-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 893981-87-8

2-(3-{[(2-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2774113
CAS No.: 893981-87-8
M. Wt: 421.497
InChI Key: UGIXOVKZJVBQKC-UHFFFAOYSA-N
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Description

2-(3-{[(2-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(2-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Mechanism of Action

The mechanism of action of 2-(3-{[(2-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(2-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl and diethylacetamide groups differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets and novel applications .

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-4-26(5-2)22(28)16-27-15-18(17-11-7-9-13-20(17)27)23(29)24(30)25-19-12-8-10-14-21(19)31-6-3/h7-15H,4-6,16H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIXOVKZJVBQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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